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1-(4-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Physicochemical properties Drug-likeness Solubility

This pyridazinone urea scaffold is a strategic SAR probe for DGAT1 and cholinesterase target engagement studies. Its distinct 3-carbon propyl linker and 4-methoxyphenyl substitution pattern enable precise head-to-head comparisons with ethyl-linked or differently substituted analogs to isolate the impact of linker flexibility and electronic effects on target binding. Annotated as a putative NADPH oxidase inhibitor, it serves as a chemical tool for ROS-driven disease models (inflammation, ischemia-reperfusion). With an XLogP3 of 0.5 and TPSA of 83 Ų, it occupies a relatively polar physicochemical space ideal for solubility and permeability benchmarking within a chemical series. Confirm stock and purity with vendors before ordering.

Molecular Formula C15H18N4O3
Molecular Weight 302.334
CAS No. 1105199-22-1
Cat. No. B2793170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
CAS1105199-22-1
Molecular FormulaC15H18N4O3
Molecular Weight302.334
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)NCCCN2C(=O)C=CC=N2
InChIInChI=1S/C15H18N4O3/c1-22-13-7-5-12(6-8-13)18-15(21)16-9-3-11-19-14(20)4-2-10-17-19/h2,4-8,10H,3,9,11H2,1H3,(H2,16,18,21)
InChIKeyQHCGOYCZRMZMPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea for Research Procurement: Compound Class and Baseline Characteristics


1-(4-Methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea (CAS 1105199-22-1) is a synthetic small molecule belonging to the pyridazinone-containing urea class. Its core architecture – a 4-methoxyphenyl urea linked via a propyl chain to a 6-oxopyridazin-1(6H)-yl moiety – places it within a broader family of compounds explored for inhibition of diacylglycerol acyltransferase 1 (DGAT1) [1] and for interaction with cholinesterase enzymes [2]. The compound is catalogued in screening collections (AKOS024509711) and is annotated by one vendor as a potential NADPH oxidase inhibitor . Molecular formula C15H18N4O3, MW 302.33 g/mol, computed XLogP3-AA 0.5, topological polar surface area 83 Ų, and 2 hydrogen bond donors [3].

Why Substituting 1-(4-Methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea with a Simple In-Class Analog Risks Experimental Divergence


Within the pyridazinone-urea chemical space, small structural changes to the N-phenyl substitution pattern, linker length, or pyridazinone core can profoundly shift target engagement and selectivity. For example, moving from a 4-methoxyphenyl to a 4-ethoxyphenyl or 2-methoxy-5-methylphenyl group alters steric and electronic features that control binding to DGAT1 or cholinesterase active sites [1][2]. The propyl linker in this compound fixes the spatial relationship between the urea pharmacophore and the pyridazinone ring; an ethyl linker analog (CAS not identified in peer-reviewed literature) displayed measurable AChE/BuChE inhibition in non-authoritative listings, but no primary publication confirms whether the propyl-linked variant retains, loses, or shifts this activity. Consequently, assuming functional equivalence between this compound and any closely related pyridazinone urea without empirical head-to-head data risks drawing false conclusions about mechanism, potency, and off-target profile.

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea Versus Closest Analogs


Physicochemical Profile Comparison vs. 4-Ethoxy and 4-Trifluoromethoxy Analogs Suggests Distinct ADME Behaviour

The target compound's computed properties (XLogP3 0.5, TPSA 83 Ų, 2 HBD, MW 302.33) place it in a more hydrophilic, lower molecular weight space than close analogs. 1-(4-ethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea (C16H20N4O3, MW 316.36) adds a methylene group, increasing lipophilicity, while 1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethoxy)phenyl)urea (CAS 1105199-34-5, MW 356.30, XLogP3 ~2.5) introduces a highly lipophilic CF3O group [1]. These differences predict lower aqueous solubility and higher membrane permeability for the ethoxy and trifluoromethoxy analogs, potentially altering assay compatibility and in-cell activity independent of target binding [2].

Physicochemical properties Drug-likeness Solubility

NADPH Oxidase Inhibitor Annotation Differentiates Target Compound from Cholinesterase-Focused Pyridazinone Ureas

Reputable vendor Toronto Research Chemicals (via labmix24) lists this specific compound as an inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species production, and indicates utility in inflammatory disease research . In contrast, a published series of [3-(2/3/4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamate derivatives was optimized for butyrylcholinesterase (BuChE) inhibition, with the most potent analog (16c) showing an eqBuChE IC50 of 12.8 µM and no AChE inhibition at 100 µM [1]. The target compound's distinct biological annotation – provided it is experimentally confirmed – suggests a primary pharmacology orthogonal to cholinesterase-targeted pyridazinone ureas, making it non-substitutable for Alzheimer's disease or cholinergic research applications.

NADPH oxidase Inflammation Reactive oxygen species

CYP3A4/5 Liability Data from BindingDB Indicates Metabolic Stability Flags for Closely Related Analogs

A structurally close pyridazinone urea analog (CHEMBL4633246, exact structure not publicly mapped to CAS 1105199-22-1) registered in BindingDB shows an IC50 of 5,500 nM (5.5 µM) against CYP3A4/5 in human liver microsomes using midazolam as probe substrate [1]. While the absolute IC50 is modest, this data point indicates that the pyridazinone urea chemotype can engage cytochrome P450 enzymes at micromolar concentrations. The target compound itself lacks published CYP inhibition data; however, its 4-methoxyphenyl substitution may modulate CYP binding compared to other substituents, and absence of this flag for a specific analog does not guarantee a clean profile.

CYP450 inhibition Metabolic stability Drug-drug interaction

Propyl Linker Confers Distinct Conformational Flexibility vs. Ethyl-Linked Pyridazinone Urea Analogs

The three-carbon propyl linker connecting the urea nitrogen to the pyridazinone N1 distinguishes this compound from the ethyl-linked series (e.g., 1-(4-methoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea). Non-authoritative listings suggest an ethyl-linked analog possesses AChE IC50 of 8.5 µM and BuChE IC50 of 7.2 µM ; however, no primary publication confirms these values, and the propyl-linked variant's activity has not been directly compared in any peer-reviewed study. The extended linker permits greater conformational sampling and may shift the preferred binding pose within enzyme active sites or alter off-rate kinetics, a well-established phenomenon in medicinal chemistry linker SAR [1].

Linker SAR Conformational flexibility Target engagement

Recommended Research Application Scenarios for 1-(4-Methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea Based on Available Evidence


Inflammatory Disease Model Studies Requiring a Pyridazinone Urea NADPH Oxidase Inhibitor Tool Compound

Based on vendor annotation as a NADPH oxidase inhibitor , this compound may serve as a chemical probe in cellular or in vivo models of inflammation, ischemia-reperfusion injury, or neurodegenerative disorders where ROS production is a pathological driver. Its moderate hydrophilicity (XLogP3 0.5) [3] suggests aqueous compatibility for cell culture experiments, though solubility should be empirically confirmed.

Structure-Activity Relationship (SAR) Studies Exploring Pyridazinone Urea Linker Length and Phenyl Substitution

The compound's 3-carbon propyl linker and 4-methoxyphenyl substitution represent a specific SAR point in the pyridazinone urea chemical space relevant to DGAT1 inhibition [1]. It can be used as a comparator to ethyl-linked or differently substituted analogs to probe how linker flexibility and electronic effects modulate target binding, provided that primary biochemical assay data are generated alongside its use.

Physicochemical Profiling and In Vitro ADME Screening of Low-XLogP3 Pyridazinone Ureas

With an XLogP3 of 0.5 and TPSA of 83 Ų [3], this compound occupies a relatively polar region of physicochemical space compared to many pyridazinone urea analogs. It is suited as a reference compound in solubility, permeability, and metabolic stability panels when profiling a chemical series to establish how increasing lipophilicity (e.g., via 4-ethoxy or 4-trifluoromethoxy substitution) impacts ADME properties.

Target Deconvolution and Selectivity Profiling Studies for the Pyridazinone Urea Chemotype

Given the ambiguity surrounding its primary target (NADPH oxidase annotation lacks public IC50 , and no confirmatory kinase or GPCR panel data are available), this compound is a candidate for broad target profiling panels (e.g., CEREP, kinase panels) to define its selectivity fingerprint relative to other pyridazinone ureas with characterized cholinesterase [2] or DGAT1 [1] activity.

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